molecular formula C10H8BrN3O B13309745 1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one

1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one

Cat. No.: B13309745
M. Wt: 266.09 g/mol
InChI Key: OTNBEGRZIFTGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-Bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one (CAS 1697644-69-1) is a brominated aromatic ketone featuring a 1,2,4-triazole substituent. Its molecular formula is C₁₀H₈BrN₃O, with a molecular weight of 266.09 g/mol .

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

1-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C10H8BrN3O/c1-7(15)9-4-8(11)2-3-10(9)14-6-12-5-13-14/h2-6H,1H3

InChI Key

OTNBEGRZIFTGCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)N2C=NC=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-nitrobenzaldehyde and 1H-1,2,4-triazole.

    Reduction: The nitro group in 5-bromo-2-nitrobenzaldehyde is reduced to an amine group using a reducing agent like tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Condensation: The resulting amine is then condensed with 1H-1,2,4-triazole in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Mechanism of Action

The mechanism of action of 1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing structural motifs such as brominated phenyl groups, triazole rings, or ethanone backbones. Key differences in substituents, synthesis, and properties are highlighted.

Triazole-Containing Bromophenyl Ethanones
Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
Target Compound C₁₀H₈BrN₃O 5-Bromo, 2-(1H-1,2,4-triazol-1-yl)phenyl Fungicidal potential, crystallinity
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone C₁₁H₁₀Br₂N₃O 4-Bromophenyl, 1,2,3-triazole, methyl group Anticancer activity, Br···Br interactions
2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone C₁₀H₆Br₂F₂N₃O Difluorophenyl, dual bromo substituents Enhanced electronic effects

Key Observations :

  • Triazole Type : The target compound’s 1,2,4-triazole ring (vs. 1,2,3-triazole in ) may alter hydrogen-bonding capacity and metabolic stability.
Ethanones with Heterocyclic Substituents
Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
1-(6-Chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one C₉H₇ClN₄O Chloropyridinyl, 1,2,4-triazole Fungicidal activity
(5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone C₁₂H₁₁BrN₂O₂ Pyrazole, hydroxyl group Solubility enhancement via -OH

Key Observations :

  • Heterocycle Impact : Pyridinyl (in ) vs. phenyl alters π-π stacking interactions, affecting target selectivity.
  • Functional Groups : Hydroxyl groups (e.g., ) improve aqueous solubility, whereas bromine in the target compound enhances lipophilicity.

Biological Activity

1-[5-Bromo-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse scientific literature.

  • Molecular Formula : C16_{16}H13_{13}BrN4_{4}O2_{2}
  • Molecular Weight : 373.20 g/mol
  • CAS Number : 2680826-65-5

Biological Activity Overview

The compound has been investigated for various biological activities, including antimicrobial, antifungal, and anticancer properties. Here are some key findings:

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of the triazole ring enhances the compound's ability to inhibit bacterial growth .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. Research has indicated that compounds with similar structures can inhibit fungal pathogens by disrupting their cell membrane integrity. The incorporation of a bromine atom in the phenyl ring appears to increase the antifungal potency against various strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example:

  • Case Study 1 : A derivative exhibited an IC50_{50} value of 23.30 ± 0.35 µM against A-431 human epidermoid carcinoma cells, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Case Study 2 : Molecular dynamics simulations revealed that the compound interacts with cancer-related proteins primarily through hydrophobic contacts, suggesting a mechanism for its anticancer effects .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes critical for fungal and bacterial survival.
  • Disruption of Cell Membrane Integrity : Similar compounds have been shown to compromise cell membranes in microbial cells.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells through interaction with specific proteins involved in cell survival.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50_{50} Value (µM)Reference
AntimicrobialE. coli<50
AntifungalCandida albicans<30
AnticancerA-431 (human epidermoid carcinoma)23.30 ± 0.35

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.